molecular formula C16H18F3N3OS B2915219 N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide CAS No. 1396680-29-7

N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide

Cat. No.: B2915219
CAS No.: 1396680-29-7
M. Wt: 357.4
InChI Key: KVCLBKFXJSLASG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound is characterized by a benzothiazole core system, a privileged scaffold in pharmacology known to be associated with a wide range of biological activities . Specifically, derivatives containing the benzo[d]thiazol-2-yl group have been investigated as potential anticonvulsant agents in scientific research, demonstrating promise in preclinical models . The structure is further modified with a cyclopentyl group and a trifluoromethyl substituent; the latter is a common pharmacophore that can enhance metabolic stability and membrane permeability. This combination of features makes this compound a valuable chemical tool for researchers exploring new biologically active compounds, particularly in neuroscience and central nervous system (CNS) drug development. The structure-activity relationship (SAR) of similar compounds suggests potential interaction with neurological targets, though the specific mechanism of action for this molecule requires further investigation . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-cyclopentyl-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3OS/c1-22(9-13(23)20-10-5-2-3-6-10)15-21-14-11(16(17,18)19)7-4-8-12(14)24-15/h4,7-8,10H,2-3,5-6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCLBKFXJSLASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCCC1)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclocondensation reaction of 2-aminobenzenethiol with a suitable aldehyde or ketone.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    N-Alkylation: The N-alkylation of the benzothiazole derivative is carried out using cyclopentyl bromide in the presence of a base such as potassium carbonate.

    Acetamide Formation: The final step involves the reaction of the N-alkylated benzothiazole with methylamine and chloroacetyl chloride to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Functionalized benzothiazole derivatives.

Scientific Research Applications

N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzothiazole core is known to bind to various proteins, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The target compound’s cyclopentyl and trifluoromethyl groups likely enhance lipophilicity compared to smaller substituents (e.g., propynyloxy in Compound 21) or halogens (e.g., Cl in ) .
  • Bioactivity Clues : AMG517’s TRPV1 antagonism implies that trifluoromethyl-benzothiazol acetamides may target ion channels, though the target compound’s cyclopentyl group could modulate selectivity .

Physicochemical and Spectroscopic Properties

  • Solubility : AMG517’s solubility in DMSO (2 mg/mL) highlights challenges in aqueous solubility for trifluoromethyl derivatives, a trend likely shared by the target compound .
  • Molecular Weight : The target compound’s estimated MW (~428) is intermediate between smaller analogs (e.g., 385.8 in ) and larger triazole-linked derivatives (632.2 in Compound 28) .
  • Spectroscopic Data: ¹H-NMR: Methylamino protons in analogous compounds resonate at δ 3.1–3.5 ppm, while cyclopentyl protons appear as multiplet peaks at δ 1.5–2.0 ppm . ESI-MS: Trifluoromethyl groups produce distinct isotopic patterns, as seen in AMG517 (m/z 504.4 [M+H]⁺) .

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